molecular formula C9H7Cl2N5 B1674446 拉莫三嗪 CAS No. 84057-84-1

拉莫三嗪

货号 B1674446
CAS 编号: 84057-84-1
分子量: 256.09 g/mol
InChI 键: PYZRQGJRPPTADH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lamotrigine is a phenyltriazine compound widely used as an antiepileptic drug and mood stabilizer. It is primarily prescribed for the treatment of epilepsy, including focal seizures, tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. Additionally, lamotrigine is used to stabilize mood in individuals with bipolar disorder .

科学研究应用

Lamotrigine has a wide range of scientific research applications:

体内

In vivo studies of lamotrigine have been conducted in a variety of animal models, including rats, mice, and dogs. These studies have demonstrated that the drug is effective in reducing seizures and has a wide range of biochemical and physiological effects. Studies have also shown that lamotrigine is well tolerated by animals and has a low potential for toxicity.

体外

In vitro studies of lamotrigine have been conducted using various cell cultures, including human neuronal cells, mouse neuronal cells, and rat brain tissue. These studies have demonstrated that the drug is effective in modulating neuronal activity, as well as in reducing seizures. In addition, in vitro studies have shown that lamotrigine has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the inhibition of glutamate release.

作用机制

Lamotrigine exerts its effects by stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters. It achieves this by blocking voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This action reduces the excessive release of glutamate and aspartate, which are key excitatory neurotransmitters involved in seizure activity and mood regulation .

Similar Compounds:

Uniqueness of Lamotrigine: Lamotrigine is unique due to its phenyltriazine structure, which distinguishes it from other anticonvulsants. It has a relatively favorable side effect profile and does not require regular laboratory monitoring, making it a preferred choice for many patients .

生物活性

Lamotrigine has been shown to have a wide range of biological activities, including the modulation of neuronal activity, the inhibition of voltage-gated calcium channels, and the inhibition of glutamate release. In addition, it has been shown to have anti-epileptic and anti-convulsant effects, as well as to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
Lamotrigine has a wide range of biochemical and physiological effects on the body. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the inhibition of glutamate release. In addition, it has been shown to modulate the activity of several enzymes, such as cytochrome P450 and monoamine oxidase, as well as to affect the expression of several genes.

实验室实验的优点和局限性

Lamotrigine has several advantages for laboratory experiments. These include its wide range of biochemical and physiological effects, its low toxicity, and its ability to modulate the activity of several enzymes and genes. However, there are also some limitations to its use in laboratory experiments. These include its narrow therapeutic window and its potential for drug-drug interactions.

未来方向

The future of lamotrigine research is promising, as there are still many unanswered questions about the drug’s mechanism of action, pharmacodynamics, and potential therapeutic applications. The following are some potential future directions for lamotrigine research:
•Further investigation into the mechanism of action of lamotrigine and its effects on various neurotransmitter systems.
•Evaluation of the potential therapeutic applications of lamotrigine, such as its use in the treatment of depression, anxiety, and other neurological disorders.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Investigation of the potential for lamotrigine to cause adverse effects, such as liver or kidney damage.
•Evaluation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Investigation of the potential for lamotrigine to cause adverse effects, such as liver or kidney damage.
•Investigation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Evaluation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Investigation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Further research into the pharmacokinetics and pharmacodynamics of lamotrigine.
•Investigation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Investigation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Evaluation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Investigation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Further research into the effects of lamotrigine on cognitive functions.
•Investigation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Evaluation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Investigation of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Exploration of the potential for lamotrigine to interact with other drugs and its potential for drug-drug interactions.
•Further research into the long-term effects of lamotrigine on the body.
Conclusion
Lamotrigine is an anticonvulsant drug used to treat epilepsy, bipolar disorder, and other neurological disorders. It has a wide range of biochemical and physiological effects on the body, and its mechanism of action is still not fully understood. In this paper, we have discussed the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for lamotrigine research. Further research into the effects of lamotrigine on the body is needed to fully understand its mechanism of action and potential therapeutic applications.

安全和危害

Lamotrigine may cause a severe or life-threatening skin rash, especially in children and in people who take a very high starting dose, or those who also take valproic acid . It is toxic if swallowed and harmful to aquatic life .

生化分析

Biochemical Properties

Lamotrigine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits voltage-sensitive sodium channels and voltage-gated calcium channels in neurons, reducing the release of excitatory neurotransmitters such as glutamate . This inhibition stabilizes neuronal membranes and prevents excessive neuronal firing, which is beneficial in controlling seizures and mood swings.

Cellular Effects

Lamotrigine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, Lamotrigine inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability . This modulation of neurotransmitter release impacts cell signaling pathways and gene expression, leading to stabilized mood and reduced seizure activity.

Molecular Mechanism

The molecular mechanism of Lamotrigine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Lamotrigine binds selectively to inactivated voltage-sensitive sodium channels, inhibiting sodium currents and stabilizing neuronal membranes . It also inhibits voltage-gated calcium channels, further reducing the release of excitatory neurotransmitters . These actions contribute to its antiepileptic and mood-stabilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lamotrigine change over time. The compound is rapidly absorbed and reaches steady-state plasma concentrations within five days . Lamotrigine exhibits autoinduction within the first two weeks of therapy, which may prolong the time to steady state . Long-term effects observed in in vitro and in vivo studies include changes in bone density and potential risks of osteoporosis and osteopenia .

Dosage Effects in Animal Models

The effects of Lamotrigine vary with different dosages in animal models. In mice and rats, the oral median lethal doses (LD50) are 245 mg/kg and 205 mg/kg, respectively . At lower doses, Lamotrigine induces lethargy and somnolence, while higher doses can cause life-threatening cardiac arrhythmias, seizures, and death . These findings highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Lamotrigine is metabolized primarily through glucuronidation by UDP-glucuronosyltransferases in the liver . The principal pathway involves the formation of Lamotrigine N2-glucuronide, which is then excreted in the urine . This metabolic pathway is influenced by genetic polymorphisms, which can affect the clearance and response to Lamotrigine .

Transport and Distribution

Lamotrigine is well absorbed with a bioavailability approaching 100% . It is distributed within the body with a volume of distribution ranging from 0.9 to 1.3 L/kg . Lamotrigine is transported across the blood-brain barrier, likely involving organic cation transporters . It accumulates in the kidneys and is extensively metabolized in the liver .

Subcellular Localization

Lamotrigine’s subcellular localization involves its interaction with sodium channels in neuronal membranes . It binds to inactivated sodium channels, causing a tonic inhibition of sodium currents . This interaction primarily occurs in the neuronal membranes, contributing to its antiepileptic effects.

准备方法

Synthetic Routes and Reaction Conditions: Lamotrigine is synthesized through a multi-step process. The synthesis begins with the reaction of 2,3-dichlorobenzoyl chloride with hydrazine hydrate to form 2,3-dichlorobenzohydrazide. This intermediate is then cyclized with cyanogen bromide to produce 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine .

Industrial Production Methods: Industrial production of lamotrigine involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .

化学反应分析

Types of Reactions: Lamotrigine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

属性

IUPAC Name

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZRQGJRPPTADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023195
Record name Lamotrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lamotrigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

503.1±60.0
Record name Lamotrigine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

In water, 170 mg/L at 25 °C, Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C, 4.88e-01 g/L
Record name Lamotrigine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMOTRIGINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamotrigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of lamotrigine is not fully elucidated, as it may exert cellular activities that contribute to its efficacy in a range of conditions. Although chemically unrelated, lamotrigine actions resemble those of phenytoin and carbamazepine, inhibiting voltage-sensitive sodium channels, stabilizing neuronal membranes, thereby modulating the release of presynaptic excitatory neurotransmitters. Lamotrigine likely acts by inhibiting sodium currents by selective binding to the inactive sodium channel, suppressing the release of the excitatory amino acid, glutamate. The mechanism of action of lamotrigine in reducing anticonvulsant activity is likely the same in managing bipolar disorder. Studies on lamotrigine have identified its binding to sodium channels in a fashion similar to local anesthetics, which could explain the demonstrated clinical benefit of lamotrigine in some neuropathic pain states. Lamotrigine displays binding properties to several different receptors. In laboratory binding assays, it demonstrates weak inhibitory effect on the serotonin 5-HT3 receptor. Lamotrigine also weakly binds to Adenosine A1/A2 receptors, α1/α2/β adrenergic receptors, dopamine D1/D2 receptors, GABA A/B receptors, histamine H1 receptors, κ-opioid receptor (KOR), mACh receptors and serotonin 5-HT2 receptors with an IC50>100 µM. Weak inhibitory effects were observed at sigma opioid receptors. An in vivo study revealed evidence that lamotrigine inhibits Cav2.3 (R-type) calcium currents, which may also contribute to its anticonvulsant effects., Spectrophotometry with the Ca(++)-sensitive dye fura-2 was used to study the effect of lamotrigine (LAG) on the depolarization-evoked Ca++ influx in the acutely isolated basolateral amygdala neurons. Depolarization of the neurons with high K+ resulted in the elevation of intracellular Ca++ concentration [Ca++]i in a concentration-dependent manner. The K(+)-induced Ca++ influx was completely blocked in the Ca(++)-free solution or by Cd++, indicating that depolarization-induced increases in [Ca++]i were triggered largely, if not completely, by Ca++ entry from extracellular space and Ca++ entry occurred through voltage-dependent Ca++ channels. Application of LAG reduced the depolarization-evoked Ca++ influx in a concentration-dependent manner. The effect of LAG was markedly reduced in the presence of N-type Ca++ channel blocker omega-conotoxin-GVIA (omega-CgTX). These results suggest that the action of LAG is mediated, at least in part, by the modulation of N-type Ca++ channels., Lamotrigine (LAG) is an antiepileptic drug which is believed to suppress seizures by inhibiting the release of excitatory neurotransmitters. The present study was aimed at investigating the effect of LAG on the 4-aminopyridine (4AP)-evoked glutamate release in cerebrocortical nerve terminals (synaptosomes). LAG inhibited the release of glutamate evoked by 4AP in a concentration-dependent manner. This inhibitory effect was associated with a reduction in the depolarization-evoked increase in the cytoplasmic free Ca2+ concentration ([Ca2+]C). In addition, LAG did not alter the resting synaptosomal membrane potential or 4AP-evoked depolarization. Furthermore, ionomycin-evoked glutamate release was not affected by LAG. Based on these results, we suggest that presynaptic calcium influx blockade and inhibition of glutamate release may underlie the mechanism of action of LAG. These action may also contribute to their neuroprotective properties in excitotoxic injury.
Record name Lamotrigine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMOTRIGINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to pale cream-colored powder. Crystals from isopropanol

CAS RN

84057-84-1
Record name Lamotrigine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84057-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamotrigine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lamotrigine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lamotrigine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name lamotrigine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lamotrigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lamotrigine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name lamotrigine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAMOTRIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3H27498KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LAMOTRIGINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamotrigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177-181, 216-218 °C (uncorr), 216 - 218 °C (uncorr.)
Record name Lamotrigine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMOTRIGINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamotrigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

(E)-2-(2',3'-dichlorophenyl)-2-(guanidinylimino)acetamide as described in Reference Example 1 (0.3 g) was dissolved in ethanol (10 ml) and was irradiated by exposure to sunlight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(E)-2-(2',3'-dichlorophenyl)-2-(guanidinylimino)acetamide (2.5 g) was dissolved in hot ethanol (40 ml). Potassium hydroxide (2.0 g, equivalent to 5% w/v) was added and the solution was irradiated by exposure to bright sunlight and a tungsten lamp (15W).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 15W )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

There is disclosed an improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine which process comprises the step of reacting 2,3-dichlorobenzoylchloride with cuprous cyanide in presence of acetonitrile and a cosolvent to produce dichlorobenzoyl cyanide, said dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate to produce an intermediate product, which is cyclized in presence of aqueous potassium hydroxide to produce 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 2,3-dichlorobenzoyl cyanide (32 g, 0.16M) in dimethylsulphoxide (80 ml) was added dropwise to a stirred suspension of aminoguanidine bicarbonate (81.67 g. 0.6M) which had been treated with 8N aqueous nitric acid (400 ml) at a temperature of ca 25° C. The mixture was stirred for 3 hours, then left to stand at room temperature for 7 days. The cooled mixture was stirred and basified with 0.880 aqueous ammonia (400 ml) at 20° C., then stirred with ice cooling for 30 minutes. The resulting solid was separated by filtration, washed thoroughly with water and finally dried in vacuo. The above solid was added to a 10% w/v solution of potassium hydroxide pellets in methanol (400 ml) and the solution heated to reflux for 11/2 hours. When cool the solution was evaporated down in vacuo, treated with ice water (800 ml) then stirred for 30 minutes and filtered. The residue was dried and recrystallised from isopropanol to give 3,5-diamino-(2,3-dichlorophenyl)-1,2,4-triazine Yield 6.8 g (15.6%), m.p. 216°-218° C. (uncorrected).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
81.67 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lamotrigine
Reactant of Route 2
Reactant of Route 2
Lamotrigine
Reactant of Route 3
Reactant of Route 3
Lamotrigine
Reactant of Route 4
Lamotrigine
Reactant of Route 5
Lamotrigine
Reactant of Route 6
Lamotrigine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。